molecular formula C21H26O4 B14352285 2-Ethoxyphenyl 2-(hexyloxy)benzoate CAS No. 94977-08-9

2-Ethoxyphenyl 2-(hexyloxy)benzoate

Cat. No.: B14352285
CAS No.: 94977-08-9
M. Wt: 342.4 g/mol
InChI Key: FQPBDPGLWQCKBK-UHFFFAOYSA-N
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Description

2-Ethoxyphenyl 2-(hexyloxy)benzoate is a benzoate ester derivative featuring an ethoxyphenyl group and a hexyloxy substituent. Such compounds are often explored in pharmaceutical and agrochemical contexts due to their structural versatility and tunable properties .

Properties

CAS No.

94977-08-9

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

IUPAC Name

(2-ethoxyphenyl) 2-hexoxybenzoate

InChI

InChI=1S/C21H26O4/c1-3-5-6-11-16-24-18-13-8-7-12-17(18)21(22)25-20-15-10-9-14-19(20)23-4-2/h7-10,12-15H,3-6,11,16H2,1-2H3

InChI Key

FQPBDPGLWQCKBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC=C1C(=O)OC2=CC=CC=C2OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyphenyl 2-(hexyloxy)benzoate typically involves the esterification of 2-ethoxyphenol with 2-(hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyphenyl 2-(hexyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Ethoxyphenyl 2-(hexyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxyphenyl 2-(hexyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological targets. The aromatic ring can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The biological and chemical properties of benzoate esters are heavily influenced by substituent type, position, and chain length. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Source
2-Ethoxyphenyl 2-(hexyloxy)benzoate Ethoxyphenyl (2-position), hexyloxy ~300 (estimated) High lipophilicity; potential JH/anti-JH activity inferred from analogs
Ethyl (2-benzylhexyloxy)benzoate (KF-13) Benzyl, hexyloxy ~280 (estimated) Baseline JH activity; induces precocious metamorphosis in Bombyx mori at 1–40 μg doses
4-Methoxybenzyl analog 4-Methoxybenzyl, hexyloxy ~294 (estimated) Strong JH activity at low/high doses; dual anti-JH and JH effects
Ethyl 4-(dimethylamino)benzoate Dimethylamino (4-position) 193.24 High reactivity in resin cements; superior degree of conversion vs. methacrylate analogs
Benzyl 2-acetyloxybenzoate Benzyl, acetyloxy 270.28 Moderate lipophilicity (XLogP3: 2.8); used in polymer synthesis
Hexyl 2-(ethylideneamino)benzoate Ethylideneamino, hexyloxy 247.33 Lower molecular weight; potential hydrogen bonding due to amino group

Key Findings

Substituent Position and Bioactivity :

  • In the ethyl (2-(substituted benzyl)hexyloxy)benzoate series (), substituents at the 2-position (e.g., methyl, chloro, fluoro) enhance anti-JH activity in Bombyx mori, while 4-position substituents (e.g., methoxy) improve JH activity. The 2-ethoxyphenyl group in the target compound may similarly influence bioactivity, though its effects require empirical validation .

Chain Length and Lipophilicity :

  • The hexyloxy chain in this compound increases lipophilicity compared to shorter chains (e.g., ethyl or benzyl groups). This property may enhance membrane permeability in biological systems or compatibility with hydrophobic matrices in industrial applications .

Reactivity in Polymer Systems: Ethyl 4-(dimethylamino)benzoate () outperforms 2-(dimethylamino)ethyl methacrylate in resin cements due to its electron-donating dimethylamino group, which accelerates polymerization. By contrast, ethoxy and hexyloxy substituents in this compound may reduce reactivity in such systems due to steric hindrance or lack of amine functionality .

Comparative JH Activity: The 4-methoxybenzyl analog () exhibits dual JH and anti-JH activity, suggesting that electron-donating groups at specific positions modulate hormonal effects. The ethoxyphenyl group in the target compound, being a moderate electron donor, may exhibit intermediate activity .

Data Table: Substituent Effects on Key Parameters

Parameter This compound Ethyl (2-benzylhexyloxy)benzoate 4-Methoxybenzyl Analog
Lipophilicity (XLogP3) ~5.5 (estimated) ~5.0 (estimated) ~4.8
JH Activity Moderate (inferred) Low High
Anti-JH Activity Moderate (inferred) Moderate Low
Molecular Weight ~300 ~280 ~294

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